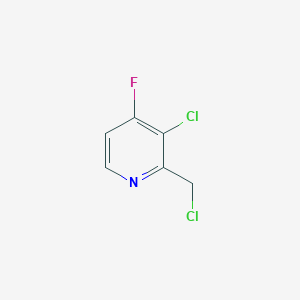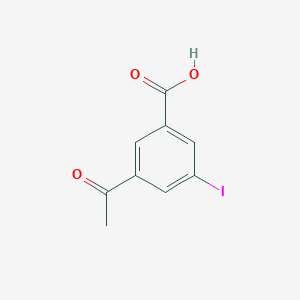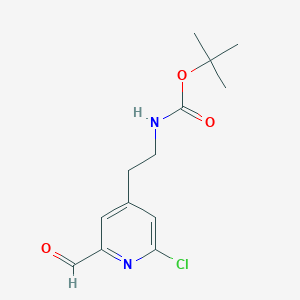
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 It is a derivative of pyridine, featuring a chloro and formyl group on the pyridine ring, and a tert-butyl carbamate group attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridine derivative, followed by formylation to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-(2-chloro-6-formylpyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
類似化合物との比較
Similar Compounds
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Similar structure but with different positioning of the formyl group.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Another isomer with the formyl group in a different position.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a different core structure.
Uniqueness
The combination of a chloro and formyl group on the pyridine ring, along with the tert-butyl carbamate moiety, makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-chloro-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-9-6-10(8-17)16-11(14)7-9/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChIキー |
QIYYSAWPPQCYLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



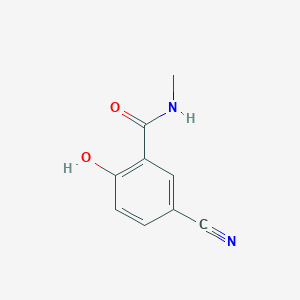
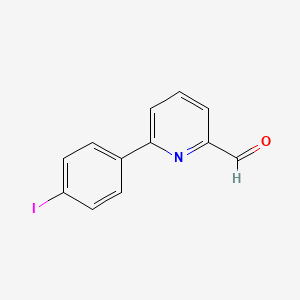
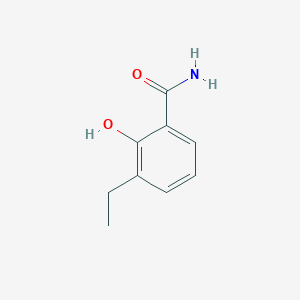
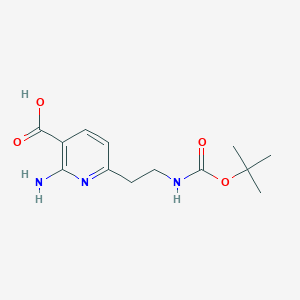
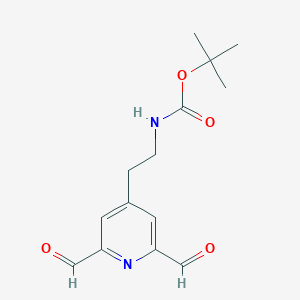
![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)
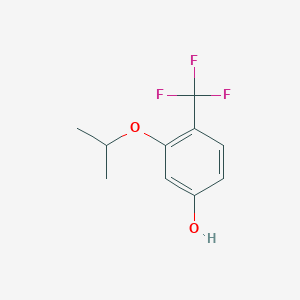
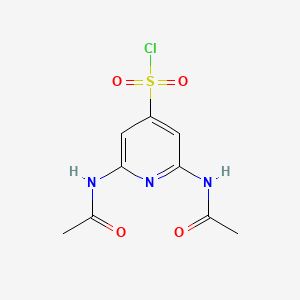
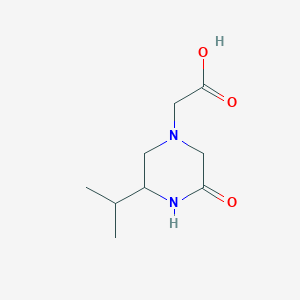
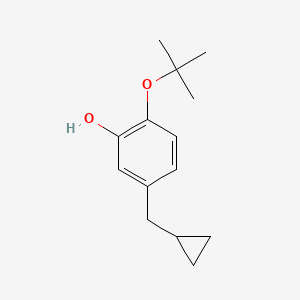
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
